Methanedisulfonyl fluoride

Descripción general

Descripción

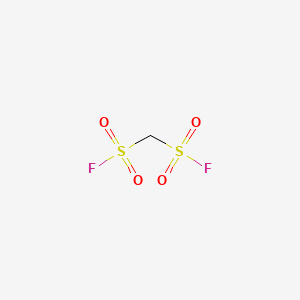

Methanedisulfonyl fluoride (MSDF) is a chemical compound with the formula CH2F2O4S2 . It is a colorless, pungent, and oily liquid. The molecule contains a total of 10 bonds. There are 8 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 sulfones .

Synthesis Analysis

A synthesis method of methane disulfonyl fluoride involves dissolving methylenedisulfonic acid and phosphorus pentachloride using an organic solvent, heating to 120-180 ℃ in a three-stage temperature control manner, reacting for 4-6h, cooling to room temperature, carrying out reduced pressure distillation, and introducing fluorine gas into the product after the reduced pressure distillation to obtain methanedisulfonyl fluoride .Molecular Structure Analysis

The molecular structure of Methanedisulfonyl fluoride includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 10 bonds. There are 8 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 sulfones .Chemical Reactions Analysis

Methanedisulfonyl fluoride can transform aromatic aldehydes into β-arylethenesulfonyl fluorides, useful substrates for SuFEx “click”-type transformations .Physical And Chemical Properties Analysis

Methanedisulfonyl fluoride has a molecular weight of 180.15099 g/mol . It is a clear, colorless to yellowish hygroscopic liquid .Aplicaciones Científicas De Investigación

Olefination and Synthesis Applications

Methanedisulfonyl fluoride (CH2(SO2F)2) has shown notable applications in organic synthesis, particularly in the transformation of aromatic aldehydes into β-arylethenesulfonyl fluorides . These fluorides are valuable substrates for SuFEx “click”-type transformations, resembling the mechanism of the Horner–Wadsworth–Emmons olefination . This chemical offers an alternative pathway for the production of unsaturated 1,1-disulfonyl fluorides through the Knoevenagel condensation in the absence of base .

Advanced Organic Synthesis Applications

The ability to trap elusive ethene-1,1-disulfonyl fluoride (CH2=C(SO2F)2) with 4-(dimethylamino)pyridine (DMAP) to form zwitterionic adducts, characterized through X-ray studies, highlights its potential in advanced organic synthesis applications .

Battery Electrolyte Synthesis

A synthesis method of methane disulfonyl fluoride involves dissolving methylenedisulfonic acid and phosphorus pentachloride using an organic solvent, heating to 120-180 ℃ in a three-stage temperature control manner, reacting for 4-6h, cooling to room temperature, carrying out reduced pressure distillation, and introducing fluorine gas into the product after the reduced pressure distillation to obtain methanedisulfonyl fluoride . This method belongs to the technical field of battery electrolyte .

Mecanismo De Acción

Target of Action

Methanedisulfonyl fluoride (MSF) is a potent inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

MSF acts as an oxydiaphoric inhibitor (acid-transferring inhibitor) of AChE . It inhibits the enzyme’s function, thereby increasing the concentration of acetylcholine in the nervous system .

Pharmacokinetics

It’s known that msf is a liquid at room temperature with a vapor pressure of 192 mmHg, slightly more volatile than water .

Result of Action

The inhibition of AChE by MSF leads to an increase in acetylcholine concentration, affecting the transmission of signals in the nervous system. Animal studies have shown that MSF-induced inhibition of AChE is highly selective for the brain when studied in vivo .

Action Environment

MSF is a clear, colorless to yellowish hygroscopic liquid. It is corrosive and highly toxic . It undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides . The action, efficacy, and stability of MSF can be influenced by environmental factors such as temperature and exposure to heat.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methanedisulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2O4S2/c2-8(4,5)1-9(3,6)7/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWGSLVGHONKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194981 | |

| Record name | Methanedisulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanedisulfonyl fluoride | |

CAS RN |

42148-23-2 | |

| Record name | Methanedisulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042148232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanedisulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanedisulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.